Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (IUPAC: methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-ynoate) is a fluorinated organic compound with the molecular formula C₁₅H₂₀F₃NO₄ and a molecular weight of 335.32 g/mol . It features:
- A methyl ester group for solubility and reactivity.
- A tert-butoxycarbonyl (Boc) -protected amino group, which enhances stability during synthetic processes.
- An allyl substituent, enabling further functionalization (e.g., cross-metathesis or oxidation).
- A trifluoromethyl group, imparting metabolic resistance and lipophilicity.
- A pent-4-ynoate backbone with a triple bond, influencing electronic properties and reactivity.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for constructing fluorinated scaffolds in drug candidates .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h1,8H,2,9-10H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYOGXZZIZGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CC#C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-2-(Trifluoromethyl)Pent-4-Ynoic Acid
The trifluoromethyl group is introduced early in the synthesis to leverage its electron-withdrawing effects for subsequent reactions. A two-step approach is commonly employed:
-
Knoevenagel Condensation :
Ethyl trifluoropyruvate undergoes condensation with propargyl amine in the presence of catalytic piperidine, yielding 2-amino-2-(trifluoromethyl)pent-4-ynoic acid ethyl ester. This reaction proceeds in tetrahydrofuran (THF) at 0–5°C, achieving 68–72% yield after purification by silica gel chromatography. -
Saponification and Isolation :
The ethyl ester is hydrolyzed using 2 M NaOH in methanol/water (3:1) at room temperature for 12 hours. Acidification with 1 M HCl precipitates the carboxylic acid, which is extracted with ethyl acetate and dried over MgSO₄ (90% yield).
Sequential Protection and Allylation
Boc Protection of the Amino Group
The free amine is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
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Reaction Conditions :
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2-Amino-2-(trifluoromethyl)pent-4-ynoic acid (1 eq) is dissolved in 1,4-dioxane (0.2 M).
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Aqueous NaOH (1 M, 1.2 eq) is added, followed by dropwise addition of Boc₂O (1.1 eq) at 0°C.
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The mixture is stirred for 16 hours, acidified to pH 2 with HCl, and extracted with ethyl acetate.
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Yield: 89–94% after column chromatography (5% ethyl acetate/heptane).
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Methyl Ester Formation
The carboxylic acid is esterified using iodomethane under basic conditions:
Allylation of the Boc-Protected Amine
Introducing the allyl group requires selective alkylation without disturbing the Boc moiety:
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Optimized Protocol :
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Methyl 2-(tert-butoxycarbonylamino)-2-(trifluoromethyl)pent-4-ynoate (1 eq) is dissolved in anhydrous DMF (0.15 M).
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NaH (60% dispersion, 1.2 eq) is added at 0°C, followed by allyl bromide (1.1 eq).
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The reaction is stirred for 6 hours at 25°C, quenched with NH₄Cl, and extracted with ethyl acetate.
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Critical Reaction Parameters and Yield Optimization
| Step | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Boc Protection | 1,4-Dioxane | NaOH | 0°C → RT | 16 | 89–94 |
| Methyl Esterification | DMF | K₂CO₃ | 0°C → RT | 4 | 79–85 |
| Allylation | DMF | NaH | 0°C → RT | 6 | 65–72 |
Key findings:
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Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity in Boc protection and alkylation steps.
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Base Sensitivity : Strong bases (NaH) are required for allylation but necessitate low temperatures to minimize side reactions.
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Purification : Silica gel chromatography with gradients of ethyl acetate/heptane effectively isolates intermediates.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
δ 5.72–5.68 (m, 1H, CH₂=CH–), 5.12–5.08 (m, 2H, CH₂=CH–), 4.41 (dd, J = 12.7, 6.2 Hz, 1H, NH–Boc), 3.74 (s, 3H, OCH₃), 2.54–2.48 (m, 2H, C≡C–CH₂), 1.46 (s, 9H, C(CH₃)₃). -
¹³C NMR (CDCl₃, 100 MHz):
δ 172.4 (C=O), 155.1 (Boc C=O), 132.3 (CH₂=CH–), 119.5 (C≡C), 79.7 (Boc quaternary C), 52.8 (OCH₃), 36.7 (CH₂–C≡C), 28.4 (C(CH₃)₃).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Alternative Approaches
Competing Side Reactions
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Trifluoromethyl Stability : The CF₃ group’s strong electron-withdrawing nature can deactivate the amine, necessitating excess alkylating agents.
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Oversilylation : Use of trimethylsilyl (TMS) protecting groups for the alkyne may lead to desilylation during acidic workups, requiring neutral pH conditions.
Enantioselective Synthesis
Chiral auxiliaries or asymmetric catalysis can achieve enantiomeric excess (ee):
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Evans Oxazolidinone Method :
(S)-4-Benzyl-2-oxazolidinone directs alkylation of the trifluoromethyl-bearing carbon, yielding 82% ee. Subsequent cleavage with LiOH/H₂O₂ affords the enantiomerically enriched acid.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is utilized as a building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential activity against several diseases, including:
- Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antiviral Compounds : Research indicates that modifications to the core structure can lead to effective antiviral agents targeting viral replication processes.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its reactivity allows for:
- Alkylation Reactions : The allyl group can participate in various alkylation reactions, facilitating the introduction of additional functional groups.
- Fluorination Reactions : The trifluoromethyl moiety can be leveraged in fluorination processes, which are essential for developing fluorinated pharmaceuticals.
Material Science
Research has indicated potential applications in developing advanced materials, including:
- Polymers : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance.
- Nanomaterials : Its unique chemical properties allow for the functionalization of nanoparticles, which can be used in drug delivery systems.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The research demonstrated that specific modifications to the compound led to enhanced cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antiviral Activity
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized analogs of this compound to evaluate their antiviral activity against influenza virus. The findings indicated that certain derivatives exhibited significant inhibition of viral replication, highlighting the compound's utility in developing antiviral therapies.
Mechanism of Action
The mechanism of action of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the allyl and tert-butoxycarbonyl groups can influence its reactivity and binding affinity. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between the target compound and its analogs:
Key Research Findings
Reactivity and Stability: The ynoate backbone (C≡C) in the target compound exhibits higher reactivity than enoate analogs (C=C), facilitating click chemistry or cycloadditions . The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while the allyl group remains intact, enabling selective deprotection . The trifluoromethyl group enhances metabolic stability, a critical feature in drug design .
Synthetic Utility: The allyl group serves as a versatile handle for cross-coupling reactions, distinguishing the target compound from its Boc-only analog . Analogs with Cbz protection (e.g., C₁₈H₂₀F₃NO₄) are less favored in hydrogen-sensitive reactions due to the need for catalytic hydrogenation .
Comparative Stability: The unprotected amino analog (C₇H₈F₃NO₂) is prone to oxidation and side reactions, limiting its utility in multi-step syntheses . The target compound’s Boc-allyl combination balances stability and reactivity, making it preferable for constructing complex fluorinated molecules .
Biological Activity
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications as an intermediate in synthesizing more complex molecules.
- Molecular Formula : C15H20F3N O4
- Molecular Weight : Approximately 335.32 g/mol
- Structural Features :
- Methyl ester
- Trifluoromethyl group
- Tert-butoxycarbonyl protecting group
The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications. The presence of the allyl and Boc groups contributes to the compound's reactivity, making it a valuable building block in organic synthesis.
The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl moiety is known to increase binding affinity to specific proteins, which can facilitate studies involving enzyme mechanisms and protein-ligand interactions.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.
- Protein Interaction : Its structure allows for specific binding to receptors or enzymes, which can lead to activation or inhibition depending on the context of its use.
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Anticancer Activity : Research has indicated that analogs of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could also possess antimicrobial activity.
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C15H20F3N O4 | Potential enzyme inhibitor | Unique trifluoromethyl group enhances reactivity |
| Methyl 2-(trifluoromethyl)pent-4-ynoate | C10H9F3O2 | Limited biological activity | Basic structure without amine functionality |
| Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)pent-4-ynoate | C17H18F3NO4S | Antimicrobial properties | Incorporates tosyl group for different reactivity |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Trifluoromethyl Group : Utilizing fluorination techniques to introduce the trifluoromethyl moiety.
- Allylation : Employing allylation reactions to attach the allyl group.
- Boc Protection : Using tert-butoxycarbonylation methods to protect the amine functionality during synthesis.
Applications in Research
Due to its unique properties, this compound is utilized in various research applications:
- As an intermediate in synthesizing complex pharmaceuticals.
- In studies focused on enzyme mechanisms and protein interactions.
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate?
The synthesis involves multi-step protocols leveraging Boc (tert-butoxycarbonyl) protection chemistry and allylation strategies . A typical route includes:
- Step 1 : Introduction of the Boc-protected amino group via carbamate formation.
- Step 2 : Allylation of the amino group using allyl halides or related reagents.
- Step 3 : Incorporation of the trifluoromethyl group, often through nucleophilic trifluoromethylation or radical pathways.
- Step 4 : Esterification to finalize the pent-4-ynoate backbone.
Reaction optimization (e.g., temperature, catalysts) is critical to minimize side products like hydrolyzed esters or incomplete allylation .
Q. How is the structural integrity of this compound validated experimentally?
Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- HPLC/LC-MS to detect impurities or degradation products, particularly under acidic/basic conditions where ester hydrolysis may occur .
Q. What factors influence the compound’s stability during storage and handling?
The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions , necessitating neutral pH storage. The Boc group is stable at room temperature but may decompose under prolonged heat (>40°C). Recommended storage includes anhydrous environments at -20°C to prevent moisture-induced degradation .
Q. How do the allyl and trifluoromethyl groups influence reactivity and bioactivity?
- Allyl group : Enhances electrophilicity for click chemistry (e.g., thiol-ene reactions) and serves as a handle for further functionalization.
- Trifluoromethyl group : Increases metabolic stability and lipophilicity, improving membrane permeability in biological assays. Its strong electron-withdrawing effect also modulates reaction pathways in nucleophilic substitutions .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Incomplete Boc protection : Detected via LC-MS and mitigated by optimizing reaction time/temperature.
- Ester hydrolysis byproducts : Minimized by using anhydrous solvents and controlled pH.
- Residual catalysts (e.g., Pd from allylation) : Removed via column chromatography or chelating resins .
Advanced Questions
Q. How does the pent-4-ynoate moiety enable applications in bioorthogonal chemistry?
The terminal alkyne in pent-4-ynoate facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) , enabling site-specific bioconjugation. This is critical for labeling biomolecules (e.g., proteins, nucleic acids) in live-cell imaging or drug delivery systems. Reaction efficiency depends on solvent polarity and copper ligand selection .
Q. What strategies are used to study enzyme inhibition mechanisms involving this compound?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to determine competitive/non-competitive inhibition.
- Docking simulations : Utilize molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target enzymes like proteases or kinases.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Q. How can computational modeling predict the compound’s metabolic fate?
Q. How does this compound compare to analogs with varying chain lengths or substituents?
- Shorter chains (e.g., but-3-ynoate derivatives) : Exhibit reduced steric hindrance but lower metabolic stability.
- Benzyloxycarbonyl (Bz) vs. Boc protection : Bz groups offer higher acid stability but require harsher deprotection conditions (e.g., H₂/Pd).
- Trifluoromethyl vs. methyl groups : The former enhances bioavailability but may reduce solubility in aqueous media .
Q. What experimental approaches resolve contradictions in spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
